1-(Chloromethyl)-3-methoxy-5-methylbenzene

Description

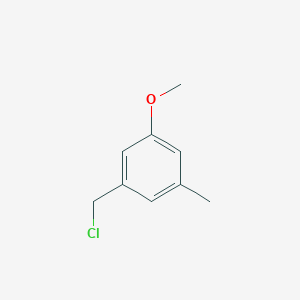

1-(Chloromethyl)-3-methoxy-5-methylbenzene is a substituted benzene derivative featuring three functional groups: a chloromethyl (-CH2Cl) group at position 1, a methoxy (-OCH3) group at position 3, and a methyl (-CH3) group at position 5. This compound is structurally significant in organic synthesis, particularly as a precursor for pharmaceutical intermediates or agrochemicals.

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

1-(chloromethyl)-3-methoxy-5-methylbenzene |

InChI |

InChI=1S/C9H11ClO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 |

InChI Key |

SKNQBBIDSCKBNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methoxy-5-methylbenzene can be synthesized through the chloromethylation of 3-methoxy-5-methylbenzene. This reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride .

Industrial Production Methods: In an industrial setting, the chloromethylation process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the desired product while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Substitution: Products like 1-(hydroxymethyl)-3-methoxy-5-methylbenzene, 1-(aminomethyl)-3-methoxy-5-methylbenzene.

Oxidation: Products like 3-methoxy-5-methylbenzaldehyde, 3-methoxy-5-methylbenzoic acid.

Scientific Research Applications

1-(Chloromethyl)-3-methoxy-5-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Used in the preparation of polymers and resins with specific properties for industrial applications.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-methoxy-5-methylbenzene involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with nucleophilic sites in other molecules, facilitating various chemical transformations. The methoxy group can also participate in electron-donating interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs: Bromo vs. Chloro Derivatives

The substitution of chlorine with bromine in the methyl group significantly alters physicochemical properties. For example:

- 1-(Bromomethyl)-3-methoxy-5-methylbenzene (C₉H₁₁BrO, MW: 215.05) has a higher molecular weight and distinct reactivity due to bromine’s lower electronegativity and stronger leaving-group ability compared to chlorine.

- 1-(Chloromethyl)-3-methoxy-5-methylbenzene (C₉H₁₁ClO, MW: ~170.5) is lighter and likely less reactive in nucleophilic substitutions than its bromo counterpart.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|

| This compound | C₉H₁₁ClO | 170.5 | Lower MW, weaker leaving group |

| 1-(Bromomethyl)-3-methoxy-5-methylbenzene | C₉H₁₁BrO | 215.05 | Higher MW, better leaving group |

Methoxy and Alkyl Substituent Variations

1-(Chloromethyl)-3,5-dimethylbenzene ()

This compound (C₉H₁₁Cl, MW: 154.64) replaces the methoxy group at position 3 with a methyl group. Key differences include:

- Electronic Effects : The methoxy group in the target compound is electron-donating via resonance, whereas the methyl group is weakly electron-donating via induction.

- Spectroscopic Data : ¹H NMR shows aromatic protons at 6.75 ppm (2H, singlet) and 6.68 ppm (1H, singlet), with the chloromethyl group at 4.15 ppm. The absence of methoxy protons (typically ~3.3–3.8 ppm) distinguishes it from the target compound .

1-Chloro-3-methoxy-5-nitrobenzene ()

With a nitro (-NO₂) group at position 5 (C₇H₆ClNO₃, MW: 203.58), this compound exhibits strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target. This difference significantly impacts reactivity in electrophilic aromatic substitution or coupling reactions .

Complex Substitution Patterns

1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene ()

This compound (C₁₁H₁₄Cl₂O₂, MW: 249.13) adds a propoxy (-OCH₂CH₂CH₃) group at position 2 and a second chlorine at position 5. The additional substituents increase steric hindrance and reduce solubility in polar solvents compared to the target compound .

1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene ()

The trifluoromethyl (-CF₃) group at position 5 (C₁₀H₁₀ClF₃O, MW: 238.66) introduces strong electron-withdrawing effects and enhanced thermal stability, making this compound suitable for applications requiring resistance to oxidation .

Physicochemical and Functional Comparisons

The table below summarizes key differences among analogs:

| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Impact |

|---|---|---|---|

| This compound | 1-CH2Cl, 3-OCH3, 5-CH3 | 170.5 | Balanced reactivity for synthesis |

| 1-(Bromomethyl)-3-methoxy-5-methylbenzene | 1-CH2Br, 3-OCH3, 5-CH3 | 215.05 | Enhanced leaving-group ability |

| 1-Chloro-3-methoxy-5-nitrobenzene | 1-Cl, 3-OCH3, 5-NO2 | 203.58 | Electron-deficient aromatic ring |

| 1-Chloro-5-(chloromethyl)-3-methoxy-2-propoxybenzene | 1-Cl, 2-OCH2CH2CH3, 3-OCH3, 5-CH2Cl | 249.13 | High steric hindrance |

Biological Activity

1-(Chloromethyl)-3-methoxy-5-methylbenzene, also known as chloromethylated anisole, is a compound of interest in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, drawing on diverse scientific sources to provide a comprehensive overview.

This compound has the molecular formula CHClO and a molecular weight of 172.61 g/mol. The compound features a chloromethyl group and methoxy substituents on a methylbenzene ring, which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClO |

| Molecular Weight | 172.61 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis Methods

The synthesis of this compound typically involves the chloromethylation of anisole derivatives. A common method utilizes sodium methoxide in the presence of halogenated toluene as a starting material.

Example Synthesis Procedure

- Dissolve 1,3-dichloro-5-methylbenzene in dimethyl sulfoxide (DMSO).

- Add sodium methoxide and heat the mixture to facilitate the reaction.

- After completion, pour the reaction mixture into ice-water and extract with dichloromethane.

- Purify the product through column chromatography.

This method yields varying amounts of the desired compound based on reaction conditions, with yields reported between 42% to 67% depending on specific parameters used during synthesis .

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. The chloromethyl group enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular components.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that chloromethylated compounds exhibit significant antimicrobial properties. In one study, derivatives of this compound were tested against various bacterial strains, showing promising inhibition zones .

- Cytotoxic Effects : A study investigated the cytotoxic effects of this compound on cancer cell lines. Results demonstrated that it induced apoptosis in human breast cancer cells through caspase activation pathways .

- Enzyme Inhibition : Another research highlighted its role as an inhibitor for certain enzymes involved in metabolic pathways, suggesting potential applications in drug development targeting metabolic diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxic | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.